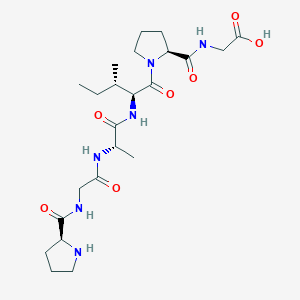
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine (PGPIPG) is a pentapeptide that has gained significant attention in recent years due to its potential applications in various fields of science, including medicine, biotechnology, and materials science. PGPIPG is a non-natural peptide that is synthesized using solid-phase peptide synthesis (SPPS) and has been shown to exhibit unique biochemical and physiological properties that make it an attractive candidate for scientific research.
作用機序
The mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to interact with various receptors, including the toll-like receptor 4 (TLR4), which is involved in the immune response. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.
実験室実験の利点と制限
One of the main advantages of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine for lab experiments is its ease of synthesis using SPPS. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is a non-natural peptide that can be synthesized in large quantities using automated peptide synthesizers. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is also stable under various conditions, making it an attractive candidate for various lab experiments. However, one of the limitations of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. One area of research is the development of new materials based on the self-assembly properties of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to form various nanostructures, including nanotubes and nanofibers, which have potential applications in various fields, including drug delivery and tissue engineering. Another area of research is the study of the mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine, which could lead to the development of new drugs for the treatment of various diseases. Finally, the study of the biochemical and physiological effects of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine could lead to a better understanding of its potential applications in medicine and biotechnology.
合成法
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is synthesized using SPPS, which involves the stepwise addition of amino acids onto a solid support. The synthesis of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine typically involves the use of protected amino acids and coupling reagents, which are added in a specific order to ensure the correct sequence of the peptide is obtained. Once the peptide has been synthesized, it is cleaved from the solid support and purified using various chromatographic techniques.
科学的研究の応用
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been studied extensively in recent years due to its potential applications in various fields of science. In medicine, Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been studied for its potential applications in biotechnology, where it has been shown to exhibit unique self-assembly properties that make it an attractive candidate for the development of new materials.
特性
CAS番号 |
148337-06-8 |
|---|---|
製品名 |
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine |
分子式 |
C23H38N6O7 |
分子量 |
510.6 g/mol |
IUPAC名 |
2-[[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H38N6O7/c1-4-13(2)19(23(36)29-10-6-8-16(29)22(35)26-12-18(31)32)28-20(33)14(3)27-17(30)11-25-21(34)15-7-5-9-24-15/h13-16,19,24H,4-12H2,1-3H3,(H,25,34)(H,26,35)(H,27,30)(H,28,33)(H,31,32)/t13-,14-,15-,16-,19-/m0/s1 |
InChIキー |
GRPMKDCBBAUSQM-GMHRPJKWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]2CCCN2 |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
配列 |
PGAIPG |
同義語 |
PGAIPG Pro-Gly-Ala-Ile-Pro-Gly prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




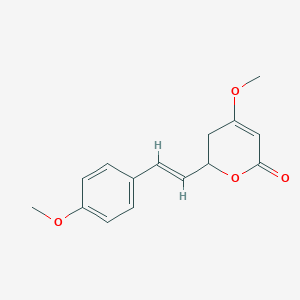
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)
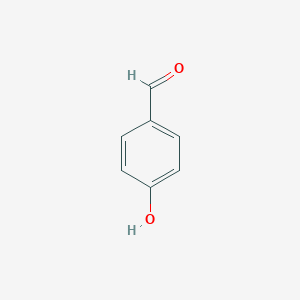
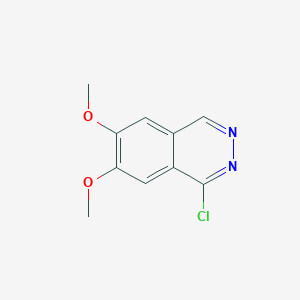
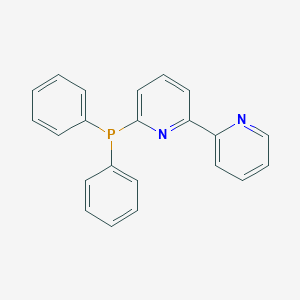
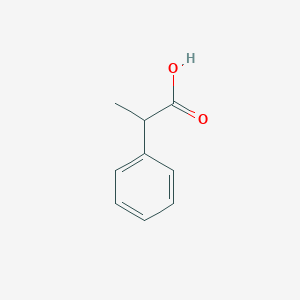
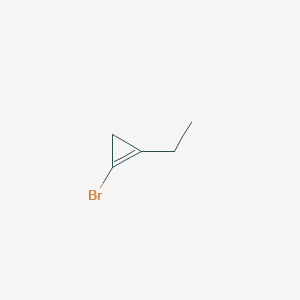

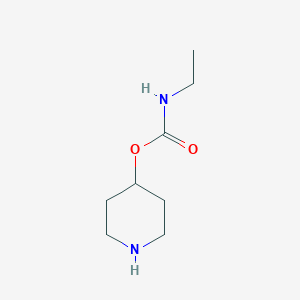


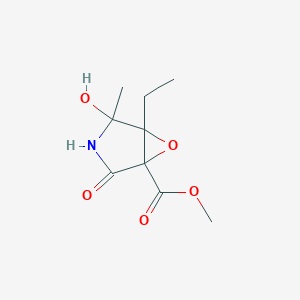
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)